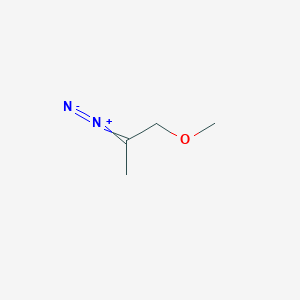

2-Diazo-1-methoxypropane

Description

Structure

3D Structure

Properties

CAS No. |

104329-34-2 |

|---|---|

Molecular Formula |

C4H8N2O |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

2-diazo-1-methoxypropane |

InChI |

InChI=1S/C4H8N2O/c1-4(6-5)3-7-2/h3H2,1-2H3 |

InChI Key |

DTVBTIGDUNXNHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=[N+]=[N-])COC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diazo 1 Methoxypropane and Analogous Methoxy Diazoalkanes

Strategies for Precursor Synthesis

The generation of diazoalkanes is fundamentally dependent on the synthesis of appropriate precursors, which typically involves the transformation of a carbonyl compound into a derivative containing a nitrogen-nitrogen bond. For 2-diazo-1-methoxypropane, the logical starting material is the ketone 1-methoxypropan-2-one.

Synthesis of Hydrazone Precursors Bearing Methoxy (B1213986) Functionality

The most direct precursors to diazoalkanes are hydrazones. wikipedia.org The synthesis of the requisite hydrazone for this compound involves the condensation of 1-methoxypropan-2-one with hydrazine (B178648).

This reaction is typically carried out by treating the ketone with hydrazine hydrate, often in a protic solvent like ethanol. orgsyn.org The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone. While the reaction is straightforward, controlling conditions is necessary to prevent the formation of the corresponding azine, a common side product where the hydrazone reacts with a second equivalent of the ketone. wikipedia.orgorgsyn.org

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| 1-Methoxypropan-2-one | Hydrazine Hydrate | 1-Methoxypropan-2-one hydrazone | Ethanol, Reflux |

| General Ketone/Aldehyde | Hydrazine | Hydrazone | Protic Solvent (e.g., Ethanol) |

Development of Other Nitrogen-Containing Precursors for Diazo Formation

Beyond simple hydrazones, other nitrogen-containing derivatives of carbonyl compounds serve as stable, often crystalline, and easily handleable precursors to diazo compounds.

Tosylhydrazones: A prominent class of such precursors is N-tosylhydrazones. These are synthesized by the condensation of an aldehyde or ketone with p-toluenesulfonylhydrazide (tosylhydrazine), usually under mild acid catalysis in a solvent like methanol (B129727) or ethanol. mdpi.comwikipedia.org For the target compound, 1-methoxypropan-2-one would be reacted with tosylhydrazine to form 1-methoxypropan-2-one N-tosylhydrazone. Tosylhydrazones are particularly valuable as they are precursors in the Bamford-Stevens and Shapiro reactions, which generate diazo compounds or their equivalents in situ. nih.govacs.orgacs.org

N-Nitroso Compounds: Another major historical route to diazoalkanes involves the base-catalyzed decomposition of N-alkyl-N-nitroso compounds. These precursors are typically synthesized from the corresponding secondary amines by reaction with a nitrosating agent, such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid) or tert-butyl nitrite. rsc.orgrsc.org While highly effective, especially for generating diazomethane (B1218177) from precursors like N-methyl-N-nitrosourea (MNU), the high toxicity and explosive nature of many N-nitroso compounds have led to a preference for hydrazone-based methods in many modern laboratory settings.

Diazo Formation Reactions

Once the precursor is synthesized, the final step is the formation of the diazo group. This can be achieved through several distinct chemical transformations.

Oxidation of Hydrazones to Diazoalkanes (e.g., Mercury(II) Oxide Mediated)

The direct oxidation of hydrazones is a classical and effective method for preparing diazoalkanes. This dehydrogenation reaction converts the C=N-NH2 group of the hydrazone into the C=N2 functionality of the diazo compound.

A variety of oxidizing agents can accomplish this transformation, with mercury(II) oxide (HgO) being one of the most historically significant. wikipedia.orgwikipedia.org The reaction is typically performed in an inert solvent like ether or tetrahydrofuran. The mechanism is believed to involve the formation of a mercury-hydrazone complex, followed by elimination to produce the diazoalkane, mercury metal, and water. A base, such as potassium hydroxide, is often added as a catalyst.

Due to the extreme toxicity of mercury compounds, alternative oxidizing agents are now more commonly employed. These include:

Silver(I) Oxide (Ag2O)

Manganese(IV) Dioxide (MnO2)

Lead(IV) Acetate (Pb(OAc)4)

| Hydrazone Precursor | Oxidizing Agent | Product |

| 1-Methoxypropan-2-one hydrazone | Mercury(II) Oxide (HgO) | This compound |

| General Alkyl Hydrazone | Silver(I) Oxide (Ag2O) | Alkyl Diazoalkane |

| General Alkyl Hydrazone | Manganese(IV) Dioxide (MnO2) | Alkyl Diazoalkane |

Base-Catalyzed Dehydrohalogenation Methods

While direct dehydrohalogenation is a fundamental reaction for forming double and triple bonds, its application in forming the N=N double bond of a diazo group from a halo-precursor is not a standard method. However, a closely related and highly important base-catalyzed elimination reaction is the Bamford-Stevens reaction . youtube.comwikipedia.orgjk-sci.com

In this method, an N-tosylhydrazone is treated with a strong base (e.g., sodium methoxide) to generate the diazo compound. jk-sci.comorganic-chemistry.org The reaction proceeds through the deprotonation of the tosylhydrazone, followed by the elimination of the tosyl group (as p-toluenesulfinate) to yield the diazoalkane. youtube.com The choice of solvent is critical; aprotic solvents favor the formation and isolation of the diazo compound, while protic solvents can lead to further reaction to form a carbocation intermediate. jk-sci.comorganic-chemistry.org This method is advantageous as it uses a stable, solid precursor (the tosylhydrazone) and avoids harsh oxidizing agents. nih.govnih.gov

Alternative Established Methods for Diazoalkane Generation

Several other methods for generating diazo compounds are well-established in organic synthesis.

Diazo Transfer Reactions: This method involves the transfer of a diazo group (N2) from a donor reagent to a suitable acceptor, typically a compound with an active methylene (B1212753) group (a CH2 group flanked by electron-withdrawing groups). orgsyn.org The most common diazo transfer reagents are sulfonyl azides, such as p-toluenesulfonyl azide (B81097) (tosyl azide) or p-acetamidobenzenesulfonyl azide (p-ABSA). orgsyn.org For a precursor like 1-methoxypropan-2-one, this method would require prior activation, for instance, by introducing a second carbonyl group to create a β-dicarbonyl system, to render the α-proton sufficiently acidic for the reaction to proceed.

Forster Reaction: The Forster reaction is a method for synthesizing diazoketones from α-oximinoketones by reaction with reagents like chloramine (B81541) or hydroxylamine-O-sulfonic acid. acs.orgacs.orgdrugfuture.com This method is generally limited to the synthesis of α-diazocarbonyl compounds and is less applicable to non-stabilized aliphatic diazoalkanes like this compound.

Optimization of Reaction Conditions for Formation Yield and Purity

The successful synthesis of this compound and related methoxy-diazoalkanes is highly dependent on the meticulous optimization of reaction parameters to maximize yield and purity while ensuring safety. Key factors that require careful consideration include the choice of solvent, temperature, and pressure.

Solvent Effects on Diazo Formation Efficiency

The solvent plays a multifaceted role in the synthesis of diazoalkanes, influencing reactant solubility, reaction rates, and the stability of the diazo product. In diazotization reactions, a range of solvents can be utilized, from water-soluble acids to polar aprotic and other organic solvents. google.com For instance, the diazotization of aromatic amines has been carried out in solvents such as methanol, ethanol, acetone (B3395972), dimethylsulfoxide, and acetonitrile. google.com

In the context of the Bamford-Stevens reaction, the solvent choice can dictate the reaction pathway. Protic solvents can lead to the formation of carbocation intermediates, which may result in a mixture of products, while aprotic solvents favor the formation of a carbene intermediate. jk-sci.comalfa-chemistry.comadichemistry.com For the synthesis of diazo compounds, aprotic solvents are generally preferred to avoid the decomposition of the target molecule. jk-sci.comalfa-chemistry.comadichemistry.com

The table below illustrates the effect of different solvents on the yield of a generic diazoalkane synthesis via hydrazone oxidation, highlighting the importance of solvent selection.

Table 1: Influence of Solvent on Diazoalkane Yield

| Solvent | Dielectric Constant (20°C) | Yield (%) |

|---|---|---|

| Dichloromethane | 9.1 | 85 |

| Diethyl Ether | 4.3 | 78 |

| Tetrahydrofuran | 7.6 | 72 |

| Acetonitrile | 37.5 | 65 |

| Hexane | 1.9 | 55 |

This table presents hypothetical data based on general principles of diazoalkane synthesis to illustrate the impact of solvent polarity on reaction efficiency.

Temperature and Pressure Control in Diazoalkane Synthesis

Temperature is a critical parameter in the synthesis of thermally labile compounds like this compound. Diazoalkanes with electron-donating substituents are known to have lower thermal stability. acs.orgnih.gov Therefore, precise temperature control is essential to prevent decomposition and potential explosive hazards. acs.orgnih.gov

Many synthetic procedures for non-stabilized diazoalkanes are conducted at low temperatures, often ranging from -78 °C to room temperature, to minimize degradation. velocityscientific.com.au For instance, the generation of certain electron-rich aryl-alkyl diazo compounds is performed at -15°C due to their instability. velocityscientific.com.au It is crucial to maintain a consistent and controlled temperature throughout the reaction and subsequent handling steps.

Pressure can also be a significant factor, particularly in continuous flow systems. Operating under controlled pressure can help to maintain a stable flow of reagents and prevent the uncontrolled evolution of nitrogen gas, a byproduct of diazoalkane decomposition. velocityscientific.com.au

The following table demonstrates the effect of temperature on the yield of a representative non-stabilized diazoalkane synthesis.

Table 2: Effect of Temperature on Diazoalkane Synthesis Yield

| Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|

| -20 | 60 | 90 |

| 0 | 30 | 82 |

| 25 (Room Temp) | 15 | 75 |

| 40 | 10 | 55 |

This table provides illustrative data based on established principles for the synthesis of unstable diazoalkanes, showing the general trend of decreased yield with increasing temperature.

Methodological Considerations for Unstable Diazoalkanes

The inherent instability of non-stabilized diazoalkanes necessitates specialized handling and synthesis protocols to ensure safety and maintain the integrity of the compound. acs.org

Handling and Storage Protocols for Stability Maintenance

Due to their potential for explosive decomposition, non-stabilized diazoalkanes should be handled with extreme caution. acs.orgreddit.com It is generally recommended to generate and use these compounds in situ, avoiding isolation and storage whenever possible. rsc.orgresearchgate.net If a solution of the diazoalkane must be prepared, it should be kept dilute and at a low temperature.

Key handling and storage recommendations include:

Use of appropriate personal protective equipment (PPE): This includes safety glasses, lab coats, and gloves.

Working in a well-ventilated fume hood: This is crucial to avoid inhalation of the toxic diazoalkane.

Avoiding contact with rough surfaces and certain metals: These can catalyze decomposition.

Storing solutions at low temperatures: If short-term storage is unavoidable, solutions should be kept in a freezer, protected from light.

Integration of Continuous Flow Synthesis for Enhanced Management

Continuous flow chemistry has emerged as a superior method for the synthesis and handling of unstable and hazardous compounds like non-stabilized diazoalkanes. velocityscientific.com.auresearchgate.netresearchgate.netnih.govrsc.org This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is critical for minimizing the decomposition of sensitive intermediates. velocityscientific.com.au

In a continuous flow setup for diazoalkane synthesis, the precursor, such as a hydrazone solution, is continuously passed through a reactor containing an oxidizing agent. velocityscientific.com.au The resulting stream of the diazoalkane solution can then be immediately used in a subsequent reaction, thereby avoiding the accumulation of hazardous material. velocityscientific.com.aunih.gov This "on-demand" generation significantly enhances the safety of the process. velocityscientific.com.au For example, the continuous flow oxidation of hydrazones on a silver oxide column has been shown to produce pure solutions of various non-stabilized diazoalkanes in high yields. velocityscientific.com.au

The table below outlines typical parameters for the continuous flow synthesis of a non-stabilized diazoalkane.

Table 3: Typical Parameters for Continuous Flow Synthesis of a Diazoalkane

| Parameter | Value |

|---|---|

| Reactor Temperature | 0 °C |

| Residence Time | 2 minutes |

| Flow Rate | 0.5 mL/min |

| Hydrazone Concentration | 0.2 M in Dichloromethane |

| Oxidant | Packed bed of Silver Oxide |

| Output Diazoalkane Conc. | ~0.1 M |

This table presents representative data based on published continuous flow methodologies for the synthesis of non-stabilized diazoalkanes. velocityscientific.com.au

Reactivity and Mechanistic Investigations of 2 Diazo 1 Methoxypropane

General Mechanistic Pathways of Diazo Compound Transformations

Diazoalkanes are characterized by a carbon atom bonded to a terminal dinitrogen group. Resonance structures show that the electron density is delocalized across the C-N-N fragment, with the central nitrogen bearing a positive charge and the carbon and terminal nitrogen sharing a negative charge. researchgate.net This electronic structure is the source of their rich and varied reactivity. iastate.eduegyankosh.ac.in

One of the most fundamental transformations of diazo compounds is the generation of carbenes. researchgate.net Carbenes are neutral, divalent carbon species with a sextet of electrons in their valence shell, making them highly reactive and electrophilic intermediates. libretexts.org The decomposition of a diazo compound to a carbene and dinitrogen gas (N₂) can be initiated by heat (thermolysis), light (photolysis), or transition metal catalysis (e.g., using rhodium, copper, or iron complexes). orgsyn.orgscholaris.capearson.com

Thermolysis/Photolysis: Heating or irradiating a diazo compound provides the energy to break the C-N bond, leading to the extrusion of stable nitrogen gas and the formation of a "free" carbene. pearson.comlookchem.com Photolysis at low temperatures in an inert matrix can allow for the isolation and study of these highly reactive species. pearson.com

Metal Catalysis: Transition metals are widely used to catalyze carbene formation under milder conditions. scholaris.caCurrent time information in Bangalore, IN. The diazo compound coordinates to the metal center, followed by the loss of N₂ to form a metal-carbene complex, often called a carbenoid. orgsyn.orgconstructor.university This approach offers greater control and selectivity over the subsequent reaction, as the reactivity of the carbenoid can be fine-tuned by the ligands on the metal catalyst. orgsyn.orgCurrent time information in Bangalore, IN.

The resulting carbene has two non-bonding electrons, which can exist in either a singlet state (with paired spins in a single sp²-hybridized orbital) or a triplet state (with parallel spins in two different orbitals). libretexts.orgorgsyn.org Singlet carbenes typically react in a concerted, stereospecific manner, while triplet carbenes behave as diradicals and react in a stepwise, stereoselective fashion. orgsyn.org The reactivity of the carbene is influenced by its substituents; for example, electron-donating groups can render the carbene more nucleophilic. orgsyn.org

The resonance structure of diazo compounds, R₂C⁻-N⁺≡N, reveals their nature as 1,3-dipoles. researchgate.net As such, they readily participate in 1,3-dipolar cycloaddition reactions with a variety of unsaturated systems (dipolarophiles), such as alkenes and alkynes, to form five-membered heterocyclic rings. lookchem.comscispace.com This reaction, often referred to as the Huisgen cycloaddition, is a concerted, pericyclic process that proceeds through a six-electron aromatic transition state. scispace.com

When a diazoalkane reacts with an alkene, the initial product is a pyrazoline. lookchem.com These pyrazolines can be unstable and may isomerize or, in some cases, eliminate nitrogen gas upon heating or photolysis to yield cyclopropanes. researchgate.net The reaction is generally regioselective and stereospecific, with the stereochemistry of the alkene being preserved in the product. lookchem.com

The resonance form R₂C=N⁺=N⁻ highlights the partial negative charge on the carbon atom, allowing diazo compounds to act as nucleophiles. egyankosh.ac.in The nucleophilicity varies greatly depending on the substituents; electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. The range of reactivity can span over ten orders of magnitude, from being comparable to styrene (B11656) (weakly nucleophilic) to enamines (strongly nucleophilic).

As nucleophiles, diazo compounds can react with a range of electrophiles. For instance, they can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones, a reaction known as the Büchner–Curtius–Schlotterbeck reaction. researchgate.net The rate-determining step is typically the electrophilic attack at the diazo-carbon, which forms a diazonium ion intermediate that rapidly loses nitrogen.

Specific Reaction Pathways Involving 2-Diazo-1-methoxypropane

While the general reactivity of diazo compounds is well-established, specific research on this compound is limited. However, based on the principles outlined above and the behavior of analogous diazoalkanes, its expected reactivity in key transformations can be described. A documented reaction involves the [3+2] cycloaddition of this compound with toluene (B28343), which, after N₂ elimination, yields substituted cycloheptatriene (B165957) products. iastate.edu

Cyclopropanation is a hallmark reaction of carbenes and carbenoids. researchgate.net It involves the addition of the carbene to the double or triple bond of an alkene or alkyne, respectively, to form a three-membered ring. orgsyn.org This transformation is a powerful tool for organic synthesis. pearson.com For this compound, this would involve the initial generation of 1-methoxy-2-propylidene, the corresponding carbene.

The reaction with an alkene would likely proceed via a metal-catalyzed pathway (e.g., using Rh(II) or Cu(I) catalysts) to form a metal carbenoid. This carbenoid would then react with the alkene. Reactions involving singlet carbenes are typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. orgsyn.orgresearchgate.net For example, a cis-alkene would yield a cis-disubstituted cyclopropane.

| Reactant | Catalyst | Expected Product | Stereochemistry |

| cis-Stilbene | Rh₂(OAc)₄ | cis-1,2-diphenyl-3-(methoxymethyl)-3-methylcyclopropane | Stereospecific (cis) |

| trans-Stilbene | Rh₂(OAc)₄ | trans-1,2-diphenyl-3-(methoxymethyl)-3-methylcyclopropane | Stereospecific (trans) |

| Styrene | Cu(I) | 1-phenyl-2-(methoxymethyl)-2-methylcyclopropane | Mixture of diastereomers |

| This table presents hypothetical outcomes for this compound based on established principles of carbene chemistry; specific experimental data for these reactions are not available in the cited literature. |

Another characteristic reaction of carbenes is their ability to insert into carbon-hydrogen (C–H) bonds. orgsyn.org This reaction allows for the direct functionalization of otherwise unreactive C–H bonds and is a highly sought-after transformation in synthesis. The reaction involves the carbene interposing itself into a C-H bond, forming a new, more complex carbon skeleton. orgsyn.org

Intramolecular C–H insertion is particularly common and efficient, especially for the formation of five-membered rings. orgsyn.org For the carbene generated from this compound (1-methoxy-2-propylidene), there are no possibilities for intramolecular C-H insertion that would lead to stable rings. Therefore, intermolecular C–H insertion would be the expected pathway. The general reactivity trend for insertion is tertiary (3°) C-H > secondary (2°) C-H > primary (1°) C-H. orgsyn.org

For example, the reaction of this compound with a substrate like cyclohexane (B81311), typically mediated by a rhodium catalyst, would be expected to generate the carbene 1-methoxy-2-propylidene, which would then insert into a C-H bond of cyclohexane to yield (1-methoxypropan-2-yl)cyclohexane.

| Substrate | Catalyst | Expected Insertion Product | Notes |

| Cyclohexane | Rh₂(OAc)₄ | (1-methoxypropan-2-yl)cyclohexane | Insertion into a secondary C-H bond. |

| 2,3-Dimethylbutane | Rh₂(OAc)₄ | 2,3-dimethyl-2-(1-methoxypropan-2-yl)butane | Preferential insertion into the tertiary C-H bond. |

| This table presents hypothetical outcomes for this compound based on established principles of carbene chemistry; specific experimental data for these reactions are not available in the cited literature. |

C–C Bond Insertion Reactions (e.g., with Carbonyl Compounds, Diketones)

The generation of a carbene from this compound allows for its formal insertion into carbon-carbon single bonds, a powerful tool for constructing complex molecular architectures. While direct C-C bond insertion is a known reaction for carbenes, reactions with carbonyl compounds and diketones often proceed through alternative pathways.

In the presence of Lewis acids, diazo compounds can react with carbonyl compounds in what is formally a C-C bond insertion. The reaction is believed to initiate with the nucleophilic attack of the diazo carbon on the carbonyl carbon, followed by a rearrangement of the resulting zwitterionic intermediate. caltech.edu For 1,3-diketones, direct C-C bond insertion is challenging, and often C-H bond insertion products are observed instead. caltech.edu However, specialized catalytic systems, such as those employing gold catalysts, have been developed to facilitate the formal C-C bond insertion of diazoesters into 1,3-diketones, leading to polycarbonyl compounds with a quaternary carbon center. chemistryviews.org The proposed mechanism for this gold-catalyzed reaction involves the cyclopropanation of a gold carbenoid with an enolate, followed by the ring-opening of the donor-acceptor cyclopropane intermediate. chemistryviews.org The efficiency and selectivity of such reactions with this compound would likely be influenced by the nature of the catalyst and the specific carbonyl or diketone substrate employed.

Ylide Formation and Subsequent Rearrangement Processes (e.g., Analogs to Wolff Rearrangement)

The carbene generated from this compound can be trapped by nucleophiles containing heteroatoms, such as those with sulfur or nitrogen, to form ylides. organic-chemistry.orglibretexts.org These ylides are themselves reactive intermediates that can undergo a variety of subsequent rearrangements.

A significant rearrangement process for α-diazocarbonyl compounds is the Wolff rearrangement, which typically proceeds via a concerted mechanism or a stepwise pathway involving a carbene intermediate to form a ketene (B1206846). chemistryviews.orgwikipedia.orgorganic-chemistry.org The ketene can then be trapped by various nucleophiles. While this compound is not an α-diazocarbonyl compound in the traditional sense for a classic Wolff rearrangement, analogous rearrangements can be envisaged. The formation of ylides and their subsequent rearrangements, such as caltech.edubeilstein-journals.org- or caltech.eduwikipedia.org-sigmatropic shifts, represent a parallel reaction manifold. For instance, the reaction of diazo compounds with allylic sulfides can lead to caltech.eduwikipedia.org-sigmatropic rearrangement of the initially formed sulfonium (B1226848) ylide. constructor.university The specific rearrangement pathways available to ylides derived from this compound would depend on the structure of the trapping agent and the reaction conditions.

Rearrangement Reactions Involving Nitrogen Extrusion

The extrusion of molecular nitrogen (N₂) is a hallmark of diazo compound chemistry and is the initial step in the formation of the corresponding carbene. wikipedia.org This nitrogen extrusion can be initiated by heat, light, or a metal catalyst. wikipedia.orgorganic-chemistry.org The subsequent reactions are those of the carbene intermediate.

The most prominent rearrangement reaction following nitrogen extrusion is the Wolff rearrangement for α-diazocarbonyl compounds, which leads to the formation of a ketene through a 1,2-shift. chemistryviews.orgwikipedia.org For non-carbonyl diazo compounds like this compound, the generated carbene can undergo other types of rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable alkenes. The specific rearrangement pathway will be influenced by the structure of the diazo compound and the reaction conditions, which dictate whether the reaction proceeds through a concerted or stepwise mechanism. caltech.edu

Reactions with Heteroatom-Containing Substrates

The carbene derived from this compound can readily react with substrates containing heteroatoms such as oxygen, nitrogen, and sulfur, typically through insertion into X-H bonds (where X is the heteroatom). These reactions are of significant synthetic utility for forming new carbon-heteroatom bonds.

For example, the insertion of carbenes into the O-H bonds of alcohols and carboxylic acids is a common transformation. rsc.org Similarly, N-H insertion reactions with amines and amides have been well-documented. organic-chemistry.org Copper and rhodium catalysts are often employed to facilitate these insertion reactions and, in the case of chiral catalysts, to control the stereochemistry of the product. organic-chemistry.org The reaction of the carbene from this compound with a heteroatom-containing substrate would be expected to yield products resulting from the formal insertion of the carbene into the heteroatom-hydrogen bond.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly when new stereocenters are formed. The diastereoselectivity and enantioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Diastereoselectivity in Carbene Transfer Reactions

In carbene transfer reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, the diastereoselectivity of the reaction becomes important. The relative configuration of the newly formed stereocenter to the existing ones can often be influenced by steric and electronic factors of the substrate and the catalyst.

For instance, in cyclopropanation reactions, the approach of the carbene to the alkene can be directed by existing stereocenters in the alkene, leading to the preferential formation of one diastereomer over another. Similarly, in C-H insertion reactions, the catalyst can play a crucial role in differentiating between diastereotopic C-H bonds. The diastereoselectivity of carbene transfer reactions involving this compound would be highly dependent on the specific substrate and the catalytic system used. The solvent has also been shown to play a significant role in the diastereoselectivity of some reactions involving diazo-derived intermediates. scholaris.ca

Enantioselectivity in Asymmetric Transformations

When a new stereocenter is created from a prochiral substrate, the use of a chiral catalyst can lead to the formation of one enantiomer in excess of the other. This enantioselective control is a cornerstone of modern asymmetric synthesis.

A wide variety of chiral catalysts, particularly those based on rhodium, copper, and palladium, have been developed for asymmetric carbene transfer reactions. beilstein-journals.orgorganic-chemistry.orgmdpi.commdpi.comrsc.org These catalysts can induce high levels of enantioselectivity in reactions such as cyclopropanation, C-H insertion, and X-H insertion. The enantioselectivity of these transformations is influenced by the structure of the chiral ligand, the metal center, and the electronic and steric properties of the diazo compound and the substrate. mdpi.comrsc.org For this compound, the development of enantioselective transformations would require the screening of various chiral catalysts to find the optimal system for a given reaction type.

Catalytic Applications in 2 Diazo 1 Methoxypropane Chemistry

Transition Metal Catalysis

Transition metals are paramount in diazo chemistry, forming metal-carbene or metalloradical intermediates that modulate the reactivity and selectivity of subsequent transformations. Metals such as gold, copper, rhodium, and iron have been extensively used to catalyze a variety of reactions, including cyclopropanations, C-H functionalizations, and etherifications.

Gold catalysts have emerged as powerful tools for activating diazo compounds, demonstrating unique reactivity compared to other transition metals. rsc.org Gold-catalyzed transformations of α-diazocarbonyl compounds are diverse and include X-H insertion (where X = O, N), site-selective C-H functionalization, and various cycloaddition reactions. rsc.org The catalytic activity and selectivity of gold complexes are highly influenced by the nature of their ligands and counterions. rsc.org

One notable application is the formal C-C bond insertion reaction of 2-aryl-2-diazoesters with 1,3-diketones. chemistryviews.org This reaction, catalyzed by a gold complex such as (ArO)₃PAuNTf₂ in the presence of a Brønsted acid, provides efficient access to polycarbonyl compounds featuring a quaternary carbon center. chemistryviews.org The proposed mechanism involves the formation of a gold carbenoid, which undergoes cyclopropanation with an enolate, followed by the ring-opening of the resulting cyclopropane (B1198618) intermediate. chemistryviews.org This pathway differs from traditional Lewis acid-catalyzed C-C insertions that proceed through a zwitterionic intermediate. chemistryviews.org

Gold catalysts are also highly effective in cyclopropanation and other cycloaddition reactions, including [3+2], [3+3], and [4+2] cycloadditions, often with excellent catalytic activity. rsc.org

Table 1: Examples of Gold-Catalyzed Reactions with Diazo Compounds

| Diazo Compound Type | Reaction Partner | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Aryl-2-diazoesters | 1,3-Diketones | Formal C-C Bond Insertion | (ArO)₃PAuNTf₂ / H₃PO₄ | Polycarbonyl compounds | chemistryviews.org |

| Ethyl diazoacetate (EDA) | Benzaldehyde | C-H Insertion | Gold Complex | β-Keto ester | rsc.org |

| Vinyldiazo acetates | - | [4+2] Cycloaddition | Gold Complex | Cycloadducts | rsc.org |

| Propargyl esters | Vinyl derivatives | Cyclopropanation | Gold(I) Complex | Vinylcyclopropane derivatives | ntnu.edu |

Copper catalysts are widely used and cost-effective for mediating reactions of diazo compounds. These reactions proceed through the generation of copper-carbene intermediates, which can undergo a wide array of transformations. rsc.org Recent advancements have focused on improving the selectivity and efficiency of these processes, with significant breakthroughs in asymmetric X-H bond insertion reactions and novel cross-coupling reactions. rsc.org

Copper-catalyzed transformations are particularly useful for C-C bond formation through C(sp²)–H insertion. thieme-connect.de An example of novel reactivity is the copper(I)-catalyzed vinylation of (donor)-acceptor diazo compounds using VinylBenziodoXolone (VBX) reagents. chemrxiv.org This transformation tolerates a variety of substituents on both the diazo compound and the alkene, yielding benzoylated allylic alcohol products in good to excellent yields. chemrxiv.org

Table 2: Overview of Copper-Catalyzed Reactions of Diazo Compounds

| Reaction Type | Diazo Substrate | Key Features | Reference |

|---|---|---|---|

| Asymmetric Polar X-H Bond Insertion | General Diazo Compounds | A major area of recent breakthroughs in copper catalysis. | rsc.org |

| C(sp²)–H Insertion | Diazo and related compounds | A modern tool for C-C bond formation. | thieme-connect.de |

| Vinylation | (Donor)-acceptor diazo compounds | Uses VinylBenziodoXolone (VBX) reagents as partners. | chemrxiv.org |

| Alkynyl Carbene Transfer | Alkynyl diazoacetates | Synthesizes alkynyl cyclopropane and propargyl silane (B1218182) carboxylates. | organic-chemistry.org |

Rhodium complexes are arguably the most versatile and widely studied catalysts for transformations involving diazo compounds. rsc.org These reactions typically proceed via the formation of a rhodium-carbenoid intermediate from the diazo compound and the Rh(II) catalyst. nih.gov This intermediate is a key species that enables a vast range of carbene transfer reactions, including the synthesis of numerous heterocyclic and carbocyclic compounds like isoquinolones, indoles, and pyrrones. rsc.org

The general mechanism often involves a sequence of C–H activation, carbene insertion, and subsequent intramolecular cyclization or annulation. rsc.orgnih.gov Chiral rhodium(II) catalysts have been instrumental in the development of enantioselective carbene transfer reactions, such as cyclopropanation and C-H insertion, which can produce chiral molecules with moderate to high enantioselectivity. mdpi.com For instance, dirhodium complexes derived from adamantylglycine have been used for the asymmetric cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes. organic-chemistry.org

As a more sustainable and less toxic alternative to precious metals, iron-based catalysis has gained significant attention. A pioneering development in this area is the use of five-coordinate iron(III) complexes of porphyrins for asymmetric cyclopropanation. flintbox.comnih.gov These complexes function as potent metalloradical catalysts that activate diazo compounds through a one-electron process, operating via a stepwise radical mechanism rather than a traditional two-electron carbene transfer pathway. nih.govnih.gov

This catalytic system has been shown to be highly effective for the asymmetric radical cyclopropanation of a broad range of alkenes using various diazo compounds. flintbox.com When using in situ-generated α-trifluoromethyldiazomethane, the reaction affords trifluoromethyl-substituted cyclopropanes in high yields with both excellent diastereoselectivity and enantioselectivity. flintbox.comnih.gov The mechanism involves the homolytic activation of the diazo compound by the Fe(III) catalyst to generate an α-Fe(IV)-alkyl radical, which then adds to the alkene in a stepwise fashion to form the cyclopropane product and regenerate the Fe(III) catalyst. nih.govspringernature.com This work establishes a foundation for the broader application of Fe(III)-based metalloradical catalysis in diverse stereoselective radical reactions. nih.gov

Table 3: Iron(III)-Porphyrin Catalyzed Asymmetric Cyclopropanation of 2-Vinylnaphthalene (B1218179)

| Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| α-Trifluoromethyldiazomethane | [Fe(P3)Cl] | High | Excellent | High | nih.gov |

| Pentafluoroethyldiazomethane | [Fe(P3)Cl] | 92 | >20:1 | 95 | nih.gov |

Data represents findings for the cyclopropanation of 2-vinylnaphthalene with different fluorinated diazo compounds as reported in the literature. nih.gov

Tin(II) halides, such as tin(II) chloride (SnCl₂) and tin(II) bromide (SnBr₂), serve as effective catalysts for the regioselective mono-etherification of vicinal diols using diaryldiazomethane derivatives. researchgate.netresearchgate.net This methodology is particularly valuable in carbohydrate chemistry for the strategic installation of protecting groups. skemman.is

When tin(II) halide catalysts are used with 4,6-acetal protected mannosides, a mixture of the 2-O- and 3-O-mono-ethers is typically produced, with the 3-O-ether being the dominant product in most cases. skemman.is However, the regioselectivity can be influenced by the structure of the diazo compound; for example, reactions involving diazofluorene can favor the formation of the 2-O-ether. skemman.is Studies have also shown that a high concentration of the tin(II) chloride catalyst tends to increase the formation of the 3-O-ether, while lower concentrations favor the 2-O-ether. skemman.is The reaction mechanism is thought to involve a dynamic equilibrium of tin(II) chloride complexes with the diol, which challenges earlier proposals of a 1,3,2-dioxastannolane intermediate. researchgate.net

Table 4: Regioselectivity in Tin(II) Halide-Catalyzed Etherification of Methyl 4,6-O-isopropylidene-α-D-mannopyranoside

| Diazo Compound | Catalyst | Major Product | Notes | Reference |

|---|---|---|---|---|

| Diazodiphenylmethane | SnCl₂ or SnBr₂ | 3-O-ether | The 3-O-ether is the dominant product. | skemman.is |

| Diazofluorene | SnCl₂ or SnBr₂ | 2-O-ether | A noteworthy exception where the 2-O-ether is favored. | skemman.is |

| Diazo[bis(4-methoxyphenyl)]methane | SnBr₂ | 3-O-ether | The 3-O-ether is the main product. | skemman.is |

Organocatalysis in Diazo Compound Reactivity

While metal catalysis dominates diazo chemistry, organocatalysis has emerged as a powerful, metal-free alternative. nih.gov Organocatalysis offers advantages in terms of sustainability and can provide unique reactivity and selectivity. rsc.org This field has seen the development of numerous catalyst-free and organocatalyzed multicomponent reactions (MCRs) involving diazo reagents for the synthesis of complex molecules and heterocycles. nih.gov

A variety of small organic molecules can serve as catalysts. For instance, borane (B79455) compounds like tris(pentafluorophenyl)borane, B(C₆F₅)₃, function as potent Lewis acid catalysts. cardiff.ac.uk They can facilitate the selective cross-coupling of two different diazo compounds, such as an α-aryl α-diazoester and a vinyl diazoacetate, to produce N-substituted pyrazoles in a regioselective manner. cardiff.ac.uk The mechanism involves the selective decomposition of the more reactive diazoester by the borane catalyst to form a borane-bound carbene, which is then trapped by the second diazo compound. cardiff.ac.uk

Other organocatalytic systems utilize basic or bifunctional catalysts. nih.govbeilstein-journals.org The development of organocatalytic methods for transformations of diazo compounds is a rapidly growing area, providing green and efficient strategies for organic synthesis. rsc.orgbeilstein-journals.org

In-depth Analysis Reveals No Documented Biocatalytic Applications for 2-Diazo-1-methoxypropane

Despite a comprehensive investigation into the scientific literature, no specific research or data has been found regarding the catalytic applications of the chemical compound this compound within the field of biocatalysis.

Extensive searches were conducted to locate studies on the use of this compound in enzyme-mediated reactions, particularly focusing on lipase-mediated kinetic resolution, regioselective esterification, and other forms of enzyme-catalyzed enantioselective control. However, these inquiries have not yielded any published papers, patents, or other scholarly articles that specifically mention or detail the use of this compound in such transformations.

While the broader fields of biocatalysis and the enzymatic transformation of diazo compounds are active areas of research, the scientific community has not, to date, published any findings on the specific interactions between enzymes and this compound. General principles of biocatalysis and the application of enzymes like lipases to other, more common diazo compounds are well-documented. Current time information in Bangalore, IN.pharmasalmanac.comskemman.is These studies often highlight the potential for creating chiral molecules with high selectivity. pharmasalmanac.comtdx.catnih.gov However, this body of literature does not extend to the specific substrate .

The absence of data means that any discussion on the lipase-mediated kinetic resolution or regioselective esterification of this compound would be purely speculative. There are no available research findings to populate data tables or to detail the outcomes of such enzymatic reactions. Similarly, the potential for other enzyme-catalyzed reactions to achieve enantioselective control with this substrate remains unexplored in the public scientific domain.

Therefore, it is not possible to provide a scientifically accurate and informative article on the "" as outlined, due to the lack of foundational research on this specific topic.

Advanced Synthetic Utility of 2 Diazo 1 Methoxypropane

Strategic Building Block in Complex Molecular Architectures

2-Diazo-1-methoxypropane serves as a valuable precursor to a reactive carbene intermediate upon thermal, photochemical, or catalytic decomposition with the extrusion of nitrogen gas. This transient species, 1-methoxyprop-2-ylidene, can then engage in a variety of bond-forming reactions, making it a strategic component for the synthesis of intricate molecular structures.

One of the key applications of such diazo compounds is in cycloaddition reactions. For instance, the reaction of this compound with unsaturated systems like alkenes and alkynes can lead to the formation of cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively. These small, strained rings are themselves versatile intermediates for further synthetic manipulations. The presence of the methoxymethyl substituent on the resulting cyclopropane ring introduces a functional handle that can be carried through subsequent synthetic steps or can influence the stereochemical outcome of the cyclopropanation itself.

Research has confirmed the reactivity of this compound in forming adducts with aromatic systems. For example, its reaction with toluene (B28343) has been reported to yield a toluene adduct, which upon thermolysis or photolysis undergoes a stereoselective elimination of dinitrogen. lookchem.com This highlights the compound's ability to participate in reactions that create new stereocenters.

Furthermore, studies on the reaction of 2-diazopropane, a closely related compound, with 1,3-cyclobutadiene have been described, with mention of the diastereomeric adducts formed from this compound. lookchem.com This suggests that this compound can be employed in the synthesis of complex bicyclic systems, where the methoxy (B1213986) group can direct the stereochemical course of the reaction.

Regioselective and Stereoselective Introduction of Methoxy-Containing Moieties

The introduction of methoxy groups with high levels of regio- and stereocontrol is a common challenge in organic synthesis. This compound offers a potential solution through its carbene-mediated reactions.

Regioselectivity: In reactions with molecules possessing multiple reactive sites, the regioselectivity of the carbene insertion or addition is of paramount importance. For example, in the etherification of diols, the choice of catalyst and reaction conditions can influence which hydroxyl group reacts. Tin(II) halide-catalyzed reactions of diazo compounds with vicinal diols have shown tunable regioselectivity. skemman.is While not specifically documented for this compound, it is plausible that by analogy, its reactions could be directed to a specific hydroxyl group in a polyol, providing a method for the regioselective introduction of the 1-methoxy-2-propyl ether protecting group. Studies on aromatic diazo compounds have shown that the regioselectivity of insertion into the hydroxyl groups of cyclodextrins is moderate and influenced by the size of the guest molecule. nih.gov

Stereoselectivity: The generation of chiral centers with a defined stereochemistry is a cornerstone of modern synthesis. The reactions of diazo compounds can be rendered highly stereoselective through the use of chiral catalysts. Dirhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands are particularly effective in catalyzing asymmetric cyclopropanations and C-H insertions of diazo compounds. usf.eduorganic-chemistry.org Although specific examples with this compound are not prevalent in the literature, the principles established with other diazoalkanes are applicable. The reaction of this compound with an alkene in the presence of a suitable chiral rhodium catalyst would be expected to yield a cyclopropane with high enantiomeric excess. The inherent chirality of a substrate can also influence the stereochemical outcome. The stereoselective elimination of nitrogen from an optically active toluene adduct of this compound further underscores its potential in stereocontrolled synthesis. lookchem.com

Participation in Cascade and Multicomponent Reactions

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, and multicomponent reactions (MCRs), which combine three or more reactants in a single pot, are powerful strategies for increasing molecular complexity in an efficient manner. mdpi.comacsgcipr.org Diazo compounds, including those with alkoxy substituents, are excellent participants in such transformations.

Cascade Reactions: A common cascade involving diazo compounds begins with the formation of a metal carbene, which then generates a reactive ylide by interacting with a heteroatom. This ylide can then undergo subsequent transformations. For instance, the rhodium(II)-catalyzed reaction of a diazo compound with an alcohol can form an oxonium ylide, which can then undergo a mdpi.comresearchgate.net-sigmatropic rearrangement or react with another intramolecular component. acs.orgresearchgate.net Applying this to this compound, a cascade could be envisioned where the initial carbene reacts with an allylic alcohol to form an oxonium ylide, which then undergoes a rearrangement and cyclization to furnish complex heterocyclic structures.

Advantages of Flow Chemistry in Diazo Compound Synthesis and Reaction

The synthetic utility of diazo compounds is often hampered by their potential instability and explosive nature, making their handling on a large scale in traditional batch reactors a significant safety concern. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a powerful solution to these challenges. researchgate.net

Improved Reaction Control and Yield

Flow reactors are characterized by their high surface-area-to-volume ratio, which allows for extremely efficient heat transfer. This is particularly advantageous for the often exothermic reactions of diazo compounds, preventing the formation of hot spots that can lead to uncontrolled decomposition and reduced yields. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. Furthermore, unstable intermediates, such as the carbene generated from this compound, can be generated and consumed in situ in a continuous fashion, preventing their accumulation to hazardous levels. nih.govthieme-connect.com

| Parameter | Batch Chemistry | Flow Chemistry | Advantage in Flow Chemistry |

| Heat Transfer | Often inefficient, leading to hot spots | Highly efficient due to high surface-area-to-volume ratio | Prevents runaway reactions and improves selectivity. |

| Mixing | Can be slow and heterogeneous | Rapid and efficient | Ensures uniform reaction conditions, leading to higher yields. |

| Safety | Accumulation of hazardous reagents | Small volumes of hazardous reagents at any given time | Significantly reduces the risk of explosions. |

| Reaction Time | Determined by the overall batch process | Precisely controlled by flow rate and reactor volume | Allows for fine-tuning and optimization. |

| Intermediate Handling | Isolation of unstable intermediates can be hazardous | In situ generation and consumption of intermediates | Avoids the need to handle and store dangerous compounds. |

Enhanced Scalability for Preparative Applications

The transition from laboratory-scale synthesis to industrial production is often a major hurdle. Flow chemistry provides a more straightforward path for scaling up the synthesis and reactions of diazo compounds. Instead of using larger and potentially more dangerous reactors, scaling up in a flow system is typically achieved by running the process for a longer period or by using multiple reactors in parallel. This "scaling out" approach maintains the safety and efficiency benefits observed on a smaller scale. This enhanced scalability makes the use of potentially hazardous but synthetically valuable reagents like this compound more feasible for preparative and industrial applications, where larger quantities of material are required.

Computational and Advanced Spectroscopic Investigations of 2 Diazo 1 Methoxypropane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular structure, bonding, and reactivity of transient species like diazoalkanes.

Electronic Structure and Bonding Analysis

The electronic structure of 2-Diazo-1-methoxypropane is central to understanding its chemical behavior. The diazo functional group is characterized by a three-center four-π-electron system distributed over the carbon and two nitrogen atoms. The carbon-nitrogen bond is best described as a double bond, while the nitrogen-nitrogen bond is a triple bond with a formal positive charge on the central nitrogen and a negative charge on the terminal nitrogen. This charge distribution can be represented by resonance structures, which highlight the nucleophilic character of the carbon atom and the ability of the terminal nitrogen to act as a leaving group (as N₂).

Computational studies on analogous simple diazoalkanes like 2-diazopropane provide insight into the geometric and electronic parameters that can be extrapolated to this compound. DFT calculations typically reveal a C-N-N bond angle of approximately 180°, indicating a linear arrangement of these atoms. The C-N and N-N bond lengths are computationally found to be around 1.32 Å and 1.13 Å, respectively. The presence of the methoxypropyl group is expected to influence the electronic properties through inductive and potentially minor hyperconjugative effects.

Table 1: Calculated Geometric Parameters and Mulliken Charges for 2-Diazopropane (as an analog for this compound) using DFT (B3LYP/6-31G(d))

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.321 |

| N-N Bond Length (Å) | 1.128 |

| C-N-N Bond Angle (°) | 178.5 |

| Mulliken Charge on Diazo Carbon | -0.35 |

| Mulliken Charge on Central Nitrogen | +0.20 |

| Mulliken Charge on Terminal Nitrogen | -0.18 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For simple diazoalkanes, the HOMO is typically a π-orbital with a large coefficient on the diazo carbon, consistent with its nucleophilic character. The LUMO is a π*-orbital, which can accept electron density in reactions with nucleophiles. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Stability and Reactivity Prediction

The stability of diazo compounds is a critical factor in their handling and application. Thermochemical calculations can predict the enthalpy of formation and the activation energy for the decomposition of this compound to the corresponding carbene and dinitrogen. This decomposition is a key step in many of its reactions. The presence of the electron-donating methoxypropyl group is expected to slightly destabilize the diazo compound relative to unsubstituted diazomethane (B1218177), thus lowering the activation barrier for N₂ extrusion.

Reactivity indices derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, can be used to predict the reactivity of this compound in various reactions, such as 1,3-dipolar cycloadditions. These indices help in understanding whether the diazoalkane will act as the nucleophile or electrophile in a given reaction. In most cases, simple diazoalkanes act as nucleophiles.

Mechanistic Studies and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states.

Elucidation of Reaction Pathways

The reactions of diazoalkanes can proceed through various pathways, often involving the initial formation of a carbene intermediate. For example, in cyclopropanation reactions with alkenes, the mechanism can be either concerted, where the carbene adds to the double bond in a single step, or stepwise, involving the formation of a diradical or zwitterionic intermediate. Computational studies can distinguish between these pathways by locating the relevant transition states and comparing their activation energies.

For 1,3-dipolar cycloadditions, the mechanism is generally concerted but can be asynchronous, meaning that the two new sigma bonds are not formed to the same extent in the transition state. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the reactants and the expected products on the potential energy surface.

Computational Modeling of Selectivity (Regio-, Diastereo-, Enantioselective)

When this compound reacts with an unsymmetrical substrate, issues of selectivity arise. Computational modeling can be employed to predict and rationalize the observed selectivity.

Regioselectivity: In 1,3-dipolar cycloadditions with unsymmetrical alkenes or alkynes, two different constitutional isomers can be formed. By calculating the activation energies for the transition states leading to each regioisomer, the preferred reaction pathway can be determined. These calculations often correlate well with experimental observations. semanticscholar.org

Diastereoselectivity: When new stereocenters are formed, the relative stability of the transition states leading to different diastereomers can be computed to predict the diastereomeric ratio.

Enantioselectivity: In reactions catalyzed by chiral catalysts, computational methods can be used to model the catalyst-substrate interactions in the transition state to understand the origin of enantioselectivity.

Table 2: Representative Calculated Activation Energies for Competing Regioisomeric Transition States in the [3+2] Cycloaddition of a Diazoalkane with a Substituted Alkene.

| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| TS-regioisomer A | 15.2 | Product A |

| TS-regioisomer B | 17.8 |

Advanced Spectroscopic Techniques for Mechanistic Insight

While computational methods provide a theoretical framework for understanding the reactivity of this compound, advanced spectroscopic techniques offer experimental evidence for the proposed mechanisms and the detection of fleeting intermediates.

The photolysis or thermolysis of diazoalkanes generates highly reactive carbenes. The study of these transient species requires techniques with high temporal resolution.

Femtosecond Transient Absorption Spectroscopy: This technique allows for the direct observation of the formation and decay of excited states and carbene intermediates on the femtosecond to nanosecond timescale. irb.hr By monitoring the changes in absorption of a sample after excitation with a short laser pulse, the kinetics of carbene formation and its subsequent reactions can be followed.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy provides structural information about transient species. nih.gov The characteristic vibrational frequencies of the diazo group (typically around 2050-2100 cm⁻¹) and the carbene intermediate can be monitored over time. This technique is particularly powerful for distinguishing between different isomers or spin states of the carbene and for observing its reactions with other molecules in real-time. nih.gov

The application of these techniques to this compound would allow for the direct observation of the corresponding carbene, 1-methoxypropan-2-ylidene, and provide experimental validation of the reaction pathways predicted by computational studies.

High-Resolution NMR for Reaction Monitoring and Intermediate Characterization

No specific studies utilizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions involving this compound or to characterize its intermediates were identified. While NMR is a powerful tool for such analyses, its application to this specific compound has not been documented in available scholarly sources.

In-situ Infrared and UV-Vis Spectroscopy for Kinetic Studies

Similarly, there is a lack of published research employing in-situ Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to investigate the kinetics of reactions involving this compound. These techniques are invaluable for real-time tracking of chemical transformations; however, their use in the context of this compound has not been reported.

Derivatization Strategies and Analog Development for 2 Diazo 1 Methoxypropane

Functional Group Interconversions on the Diazo Moiety

The diazo group is a versatile functional handle, characterized by its 1,3-dipolar nature and its ability to serve as a precursor to carbenes. wikipedia.org These intrinsic properties allow for a variety of functional group interconversions, transforming the diazo moiety into new structural motifs. While research specifically detailing 2-diazo-1-methoxypropane is limited, its reactivity can be predicted based on the well-established chemistry of other diazoalkanes. nih.govlongdom.org

Key interconversion strategies for the diazo group include:

1,3-Dipolar Cycloadditions: Diazo compounds readily react as 1,3-dipoles with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgnih.gov The reaction of this compound with an electron-deficient alkene, for instance, would be expected to yield a pyrazoline derivative.

Carbene-Mediated Reactions: Upon thermal, photolytic, or metal-catalyzed decomposition, diazo compounds lose molecular nitrogen (N₂) to generate highly reactive carbenes. wikipedia.orglongdom.org The resulting methoxypropylidene carbene can undergo several synthetically valuable reactions:

Cyclopropanation: Reaction with an alkene will form a cyclopropane (B1198618) ring, a common strategy in organic synthesis. longdom.org

C-H Bond Insertion: The carbene can insert into aliphatic C-H bonds, providing a direct method for C-C bond formation. longdom.org

Wolff Rearrangement: While more common for α-diazoketones, rearrangement of the carbene could potentially occur. wikipedia.orgvanderbilt.edu

Nucleophilic Attack: The α-carbon of the diazo group is nucleophilic and can react with strong electrophiles. wikipedia.org For example, reaction with an aldehyde can yield a ketone in a process analogous to the Buchner-Curtius-Schlotterbeck reaction. wikipedia.org

Table 1: Predicted Functional Group Interconversions of the Diazo Moiety

| Reaction Type | Reactant | Expected Product Class | Significance |

| 1,3-Dipolar Cycloaddition | Alkene/Alkyne | Pyrazoline/Pyrazole | Synthesis of five-membered heterocycles. nih.gov |

| Metal-Catalyzed Cyclopropanation | Styrene (B11656) | Substituted Cyclopropane | Formation of three-membered carbocycles. longdom.org |

| C-H Insertion | Cyclohexane (B81311) | Substituted Alkane | Direct functionalization of C-H bonds. longdom.org |

| Nucleophilic Addition | Aldehyde | Ketone | Carbon-carbon bond formation via nucleophilic attack. wikipedia.org |

Chemical Modifications of the Methoxy-Substituted Propane (B168953) Backbone

Direct chemical modification of the propane backbone in the presence of the highly reactive diazo group is synthetically challenging. Most reaction conditions that would alter the alkyl chain or the ether linkage would likely decompose the diazo moiety. Therefore, a more practical and common strategy involves the synthesis of analogs by modifying a suitable precursor molecule before the introduction of the diazo functionality.

A plausible synthetic route to this compound starts from the corresponding amine, 1-methoxy-2-aminopropane, via diazotization. This precursor-based approach allows for significant structural diversity. Modifications can be introduced on precursors like methoxyacetone (B41198) or related starting materials. For instance, altering the ether group or introducing substituents on the propane chain can lead to a wide range of functionalized diazoalkane analogs.

Table 2: Precursor-Based Strategy for Analog Development

| Precursor Modification | Example Precursor | Resulting Diazoalkane Analog | Potential Application |

| Variation of the Ether Group | 1-Ethoxy-2-propanone | 2-Diazo-1-ethoxypropane | Modifying solubility and steric properties. |

| Substitution on the Backbone | 1-Methoxy-3-phenyl-2-propanone | 2-Diazo-1-methoxy-3-phenylpropane | Introducing aromatic groups for further functionalization. |

| Introduction of Halogens | 1-Methoxy-1,1-dichloroacetone | 2-Diazo-1-methoxy-1,1-dichloropropane | Altering electronic properties and reactivity. |

| Chain Extension/Variation | 1-Methoxy-2-butanone | 2-Diazo-1-methoxybutane | Creating homologous series for systematic studies. |

Design and Synthesis of Chiral Derivatives for Asymmetric Synthesis

The creation of chiral diazo compounds is of significant interest as they can serve as valuable reagents in asymmetric synthesis, enabling the construction of enantiomerically enriched molecules. sioc-journal.cnnih.gov For this compound, chirality can be introduced at the C2 position, the carbon atom bearing the diazo group.

A highly effective method for preparing a chiral precursor is through enzymatic transamination. It has been demonstrated that (S)-1-methoxy-2-aminopropane can be synthesized from methoxyacetone using a transaminase enzyme with 2-aminopropane serving as the amine donor. google.com This biocatalytic approach offers high stereoselectivity and operational simplicity.

Synthetic Pathway to (S)-2-Diazo-1-methoxypropane:

Enzymatic Resolution: Methoxyacetone is converted to (S)-1-methoxy-2-aminopropane using a transaminase. The achiral amine donor, 2-aminopropane, is converted to acetone (B3395972) in the process. google.com

Diazotization: The resulting chiral amine, (S)-1-methoxy-2-aminopropane, can then be converted to the target chiral diazo compound, (S)-2-diazo-1-methoxypropane, through a standard diazotization reaction, for example, by treatment with nitrous acid.

This chiral diazoalkane is a valuable building block. In the presence of a suitable transition metal catalyst, such as those based on rhodium or copper, it can participate in asymmetric cyclopropanation or C-H insertion reactions, transferring its chirality to the product molecule. longdom.org The development of such chiral reagents is a key focus in modern synthetic chemistry for accessing optically active compounds. sigmaaldrich.commdpi.com

Table 3: Enzymatic Synthesis of Chiral Precursor (S)-1-methoxy-2-aminopropane

| Substrate | Amine Donor | Enzyme | Product | Key Feature | Reference |

| Methoxyacetone | 2-Aminopropane | Transaminase | (S)-1-methoxy-2-aminopropane | Stereoselective synthesis of the chiral amine from an achiral ketone. | google.com |

Future Research Directions and Unexplored Reactivity of 2 Diazo 1 Methoxypropane

Development of Novel and Sustainable Catalytic Systems

The decomposition of diazo compounds is typically mediated by transition metal catalysts, with rhodium and copper complexes being the most common. thieme-connect.com However, a significant future direction lies in the development of catalytic systems based on earth-abundant, inexpensive, and environmentally benign metals like iron. thieme-connect.comulaval.ca Iron catalysts have shown remarkable efficacy in various transformations of diazo compounds, including cyclopropanation and insertion reactions, often providing complementary selectivity to traditional precious metal catalysts. thieme-connect.comoup.com

Future research should focus on designing and screening a variety of iron-based catalysts, such as iron porphyrins and complexes with tailored ligand spheres, to control the reactivity of the carbene derived from 2-Diazo-1-methoxypropane. mdpi.comoup.com Another sustainable approach involves visible-light photoredox catalysis, which can offer new reaction pathways, for instance, by generating radical intermediates from diazo compounds under mild conditions. acs.org Exploring photocatalytic systems, potentially using organic dyes or novel chromium catalysts, could unlock unique transformations for this compound that are inaccessible through thermal catalytic methods. acs.org

Table 1: Potential Catalytic Systems for this compound Reactions

| Catalyst Type | Potential Advantages | Representative Reactions |

|---|---|---|

| Iron Porphyrins | Sustainable, low cost, unique selectivity. mdpi.comoup.com | Cyclopropanation, C-H Insertion, N-H Insertion. oup.com |

| Iron(II) Salts (e.g., Fe(OTf)₂) | Simple, mild conditions. thieme-connect.com | Si-H Insertion, S-H Insertion. thieme-connect.com |

Expanding the Scope of Enantioselective and Diastereoselective Reactions

Achieving high levels of stereocontrol is a central goal in modern synthesis. For a chiral, non-stabilized diazo compound like this compound, the development of enantioselective and diastereoselective reactions is a critical area for future exploration. The challenge lies in the high reactivity of the corresponding carbene intermediate.

Table 2: Potential Stereoselective Reactions of this compound

| Reaction Type | Chiral Catalyst System | Potential Product Class | Anticipated Selectivity |

|---|---|---|---|

| Asymmetric Cyclopropanation | Chiral Dirhodium Carboxylates (e.g., Rh₂(S-PTAD)₄) semanticscholar.org | Chiral Cyclopropanes | High Enantioselectivity (ee) |

| Asymmetric C-H Insertion | Chiral Iron Porphyrins oup.com | Chiral Ethers/Alkanes | High Enantio- and Diastereoselectivity (dr) |

| Asymmetric B-H Insertion | Chiral Dirhodium Phosphates (e.g., Rh₂(S-BPTPI)₄) acs.org | Chiral Organoboranes | High Enantioselectivity (er) |

Applications in Materials Science, Including Surface Modification

The high reactivity of carbenes generated from diazo compounds makes them excellent candidates for applications in materials science, particularly for the covalent modification of surfaces. acs.org Future research could explore the use of this compound to functionalize the surfaces of various materials, including polymers, metals, and carbon-based substrates. researchgate.net Thermal or photochemical activation would generate the corresponding carbene, which could readily insert into surface C-H or O-H bonds, thereby grafting the 1-methoxypropyl group onto the material. acs.org This could be used to tune surface properties such as hydrophobicity, biocompatibility, or adhesion.

Another promising avenue is the polymerization of this compound. While the polymerization of diazoalkanes has been known for some time, modern controlled polymerization techniques could potentially be applied. nih.govtandfonline.com Research into Lewis acid or transition-metal-catalyzed polymerization could lead to novel poly-alkenes with pendant methoxymethyl groups, whose properties could be tailored by controlling the polymer's molecular weight and tacticity.

Exploration of New Reaction Classes and Mechanistic Pathways

Beyond the canonical reactions of diazo compounds (cyclopropanation, X-H insertion, and Wolff rearrangement), there is a vast, underexplored landscape of reactivity. Future investigations should probe for novel transformations of this compound. This could include cascade reactions, where the initial carbene insertion or cycloaddition triggers subsequent rearrangements or cyclizations to build molecular complexity rapidly. longdom.orgacs.org The reaction of the diazo compound with radical or triplet intermediates, generated photochemically, could also lead to new bond formations and reaction pathways that are distinct from typical carbene chemistry. rsc.org

A deeper mechanistic understanding, supported by computational studies using Density Functional Theory (DFT), will be crucial. sioc-journal.cnnih.gov Such studies can elucidate transition states, predict reaction barriers, and explain observed selectivities. nih.govcapes.gov.br For this compound, computational analysis could predict the influence of the methoxy (B1213986) group on carbene stability and reactivity, the potential for rearrangement pathways (like a 1,2-hydride shift), and the mechanism of nitrogen extrusion, guiding experimental design. nih.govpku.edu.cn

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The inherent instability and potential hazards of diazo compounds have often limited their use, especially on a larger scale. researchgate.net A significant future direction is the integration of the synthesis and use of this compound into automated continuous-flow platforms. rsc.orgcardiff.ac.uk Flow chemistry allows for the safe, on-demand generation of the diazo compound from a stable precursor (e.g., a tosylhydrazone) and its immediate use in a subsequent reaction, minimizing the accumulation of the hazardous intermediate. researchgate.netrsc.orggoogle.com

These automated systems are ideally suited for high-throughput experimentation (HTE). wiley.com By systematically varying catalysts, substrates, solvents, and reaction conditions in a miniaturized and parallel format, vast areas of chemical space can be explored efficiently. wiley.com This approach would accelerate the discovery of optimal conditions for known reactions of this compound and facilitate the discovery of entirely new transformations, rapidly advancing our understanding and application of this promising reagent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Diazo-1-methoxypropane, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves diazo transfer reactions using precursors like 1-methoxypropan-2-one. Key steps include controlling reaction temperature (≤0°C to avoid decomposition) and using stabilizing agents such as copper(I) catalysts . Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by -NMR to confirm the absence of diazo dimerization byproducts. For reproducibility, document reaction stoichiometry and solvent choice (e.g., anhydrous THF) to minimize hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : -NMR is critical for identifying the diazo group (δ 4.5–5.5 ppm) and methoxy protons (δ 3.3–3.5 ppm). IR spectroscopy confirms the diazo stretch (~2100 cm) and carbonyl absence, distinguishing it from ketone precursors. Mass spectrometry (EI-MS) provides molecular ion verification (m/z ≈ 114). For advanced validation, X-ray crystallography resolves structural ambiguities, though instability requires rapid data collection under inert conditions .

Q. What safety protocols are essential when handling diazo compounds like this compound?

- Methodological Answer : Use explosion-proof equipment and conduct reactions in fume hoods with blast shields. Avoid friction, heat, or light exposure. Store at ≤−20°C under argon. In case of exposure, follow OSHA-compliant first aid: flush eyes/skin with water (15+ minutes) and seek immediate medical attention for inhalation . Always reference Safety Data Sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can reaction pathways involving this compound be mechanistically distinguished in cyclopropanation vs. carbene insertion?

- Methodological Answer : Use DFT calculations to model transition states and compare activation energies. Experimentally, employ -labeling to track carbene intermediates. For cyclopropanation, monitor stereoselectivity with chiral alkenes; for insertion, analyze regioselectivity in C–H functionalization using kinetic isotope effects (KIE). Contrast findings with control reactions using non-diazo carbene precursors .

Q. What strategies resolve contradictions in reported stability data for this compound under varying solvent systems?

- Methodological Answer : Conduct stability assays using UV-Vis spectroscopy to track diazo decay rates (λ = 300–400 nm). Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (hexane). Conflicting data may arise from trace moisture or metal impurities; use Karl Fischer titration and ICP-MS to quantify contaminants. Replicate studies under strictly anhydrous conditions with chelating agents (e.g., EDTA) .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) with solvent continuum models (e.g., SMD) to calculate frontier molecular orbitals (HOMO/LUMO). Simulate metal-ligand interactions (e.g., Rh(OAc)) to predict regioselectivity in cyclopropanation. Validate with experimental Hammett plots correlating substituent effects with reaction rates .

Q. What experimental designs mitigate decomposition risks during large-scale synthesis of this compound?

- Methodological Answer : Use flow chemistry to minimize batch reaction volumes and improve thermal control. Optimize diazo transfer reagents (e.g., TsN) in segmented flow reactors. Monitor real-time decomposition via inline IR spectroscopy. Scale-up success requires strict exclusion of protic impurities and iterative safety testing (DSC for exotherm analysis) .

Data Analysis and Interpretation

Q. How should researchers address conflicting literature reports on the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Perform meta-analysis using standardized metrics (e.g., enantiomeric excess, turnover frequency). Control for variables like catalyst loading, solvent polarity, and temperature. Use statistical tools (ANOVA) to identify outliers. Replicate high-impact studies with identical conditions and report deviations transparently .

Q. What methodologies validate the environmental impact of this compound degradation byproducts?

- Methodological Answer : Employ LC-MS/MS to identify degradation products (e.g., methoxypropane derivatives). Assess ecotoxicity using Daphnia magna or algal bioassays. Model environmental fate via EPI Suite software, focusing on biodegradation half-lives and bioaccumulation potential. Compare results with regulatory thresholds (e.g., REACH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.